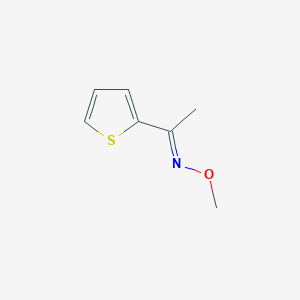

2-Acetylthiophene O-methyloxime

Description

Significance of Oxime Derivatives in Organic Synthesis Research

O-Alkyloxime derivatives, and the broader class of oximes, represent a cornerstone in modern organic synthesis. Formed by the condensation of an aldehyde or ketone with a hydroxylamine (B1172632), oximes and their O-alkylated counterparts are not merely simple derivatives but are versatile synthetic intermediates. The functional group's ability to participate in a wide array of chemical transformations makes it a valuable tool for chemists.

O-substituted hydroxylamines are recognized as valuable building blocks for creating more complex molecules, including oxime ethers and various heterocyclic structures. organic-chemistry.org The oxygen atom of hydroxylamine derivatives can act as a potent nucleophile, particularly in transition-metal-catalyzed reactions such as allylic substitutions. organic-chemistry.org Furthermore, methods have been developed for the direct O-arylation of hydroxylamine equivalents, providing access to O-arylhydroxylamines that can be converted into substituted benzofurans in a one-pot process. organic-chemistry.org This versatility underscores the significance of oxime derivatives as pivotal synthons in the construction of complex molecular architectures.

The Thiophene (B33073) Core in Contemporary Chemical Research

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in chemical research, particularly in medicinal chemistry and materials science. researchgate.netnih.govresearchgate.net Its structure is analogous to benzene (B151609), and it is often employed as a bioisosteric replacement for phenyl rings in the design of new therapeutic agents. nih.govwikipedia.org This substitution can enhance drug-receptor interactions, modulate solubility, and alter metabolic pathways. nih.gov

Thiophene and its derivatives are associated with a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. researchgate.netnih.gov Numerous commercially available drugs, such as the antiplatelet agent Clopidogrel and the antifungal Tioconazole, feature a thiophene moiety, testifying to its importance. researchgate.netnih.gov Beyond pharmaceuticals, thiophene derivatives are integral to the development of advanced materials like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their favorable electronic properties. nih.gov

Research Trajectories of 2-Acetylthiophene (B1664040) and its Functionalized Derivatives

2-Acetylthiophene is a key organosulfur compound that serves as a fundamental building block for a multitude of more complex thiophene derivatives. mdpi.comwikipedia.org It is typically synthesized via the Friedel-Crafts acylation of thiophene with reagents like acetyl chloride or acetic anhydride (B1165640), often using a Lewis acid catalyst such as stannic chloride. wikipedia.orgorgsyn.org

The significance of 2-acetylthiophene lies in the reactivity of its ketone functional group. This group provides a synthetic handle for a wide variety of chemical modifications, including reduction, oxidation, and condensation reactions. mdpi.com These transformations allow for the construction of diverse molecular frameworks. For instance, 2-acetylthiophene is a crucial intermediate in the synthesis of pharmaceuticals like the broad-spectrum antibiotic Cefoxitin and other drugs such as Tiamonium Iodide and Suprofan. google.comsarex.com Research has also focused on using 2-acetylthiophene to prepare Schiff bases and other ligands for coordination chemistry, as well as various heterocyclic systems. mdpi.comias.ac.in

Table 1: Physical and Chemical Properties of 2-Acetylthiophene

| Property | Value |

|---|---|

| Chemical Formula | C₆H₆OS |

| Molar Mass | 126.17 g·mol⁻¹ |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | 9 °C (48 °F; 282 K) |

| Boiling Point | 214 °C (417 °F; 487 K) |

| Density | 1.155 to 1.165 g/mL at 20°C |

| Refractive Index (n²⁰D) | 1.566 |

Data sourced from references wikipedia.orgorgsyn.orgsarex.com

Contextualizing 2-Acetylthiophene O-Methyloxime within Heterocyclic Chemistry

This compound is a direct functionalized derivative of 2-acetylthiophene. It is formed through the condensation reaction between 2-acetylthiophene and O-methylhydroxylamine (methoxylamine). This reaction transforms the carbonyl (ketone) group into an O-methyloxime ether.

The conversion to the O-methyloxime derivative significantly alters the parent molecule's chemical properties. The introduction of the C=N-O-CH₃ functionality introduces new stereochemical possibilities, as the oxime ether can exist as either (E) or (Z) isomers. This structural feature can be critical in fields like medicinal chemistry, where specific stereoisomers often exhibit different biological activities.

Furthermore, the O-methyloxime group modifies the electronic profile of the acetyl substituent, changing its hydrogen-bonding capabilities and its potential as a coordinating ligand for metal ions. While the ketone oxygen in 2-acetylthiophene is a classic Lewis base, the nitrogen and oxygen atoms in the O-methyloxime group offer alternative or additional sites for metal coordination.

Within the broader context of heterocyclic chemistry, this compound represents a specific example of how a common thiophene-based building block can be readily diversified. This functionalization opens up new avenues for synthesis. The O-methyloxime moiety can participate in various cyclization reactions or act as a directing group for further substitutions on the thiophene ring. It stands as a tailored intermediate, poised for the construction of more elaborate nitrogen- and sulfur-containing heterocyclic systems with potential applications in pharmaceutical and materials science research.

Properties

IUPAC Name |

(E)-N-methoxy-1-thiophen-2-ylethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-5H,1-2H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVULPIMMDLDKBD-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC)/C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development for 2 Acetylthiophene O Methyloxime

Synthetic Pathways to 2-Acetylthiophene (B1664040) as a Core Precursor

2-Acetylthiophene is a commercially significant organosulfur compound, serving as a primary building block for various fine chemicals. wikipedia.org Its production is most commonly achieved through the acylation of thiophene (B33073).

The acylation of thiophene is a classic example of an electrophilic aromatic substitution reaction. chemeducator.org Historically, this has been accomplished via the Friedel-Crafts reaction, which involves treating thiophene with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. chemeducator.org

Classical catalysts include stannic chloride and aluminum chloride. orgsyn.org Stannic chloride is often preferred as it is less prone to inducing the polymerization of the thiophene substrate compared to aluminum chloride. orgsyn.org Other traditional catalysts that have been employed include phosphoric acid, which can provide high yields of 2-acetylthiophene. acs.org One study demonstrated that using ortho-phosphoric acid as a catalyst resulted in a 94% yield of the desired product. acs.org Iodine has also been reported as a catalyst for this transformation under mild conditions. chemeducator.org

Modern synthetic approaches have focused on developing more environmentally benign and efficient catalytic systems. These often involve the use of solid-acid catalysts, which can be easily recovered and reused. Examples of such catalysts include zeolites like Hβ and HZSM-5, as well as ion-exchange resins like NKC-9 and Amberlyst 15. acs.org The Hβ zeolite, in particular, has shown excellent activity, achieving nearly 99% conversion of thiophene with a 98.6% yield of 2-acetylthiophene.

Optimizing the synthesis of 2-acetylthiophene involves refining reaction conditions and components to maximize yield, purity, and process efficiency while minimizing cost and environmental impact.

A significant advancement in the green production of 2-acetylthiophene is the development of solvent-free reaction systems. patsnap.comgoogle.com In this methodology, thiophene, acetic anhydride, and a suitable catalyst are combined and heated directly. patsnap.comgoogle.com The reaction is typically carried out at temperatures between 70-80°C for 3-5 hours. google.com Following the reaction, the product is isolated directly via rectification or distillation. patsnap.comgoogle.com This approach not only simplifies the production process but also eliminates the generation of industrial sewage associated with the use of organic solvents and extensive acid-base workups. patsnap.com While the reaction can be performed in solvents like dichloromethane (B109758) or 1,2-dichloroethane, the solvent-free approach is preferred for its environmental and economic advantages. google.com

The choice of catalyst is paramount in the acylation of thiophene. A variety of systems have been developed, each with distinct advantages. Protic acids like phosphoric acid are effective and low-cost. patsnap.com Lewis acids such as stannic chloride provide high yields but require careful handling. orgsyn.org The most significant recent developments are in the area of solid, reusable catalysts which facilitate easier product separation and greener processes. acs.org The use of an Amberlyst 15 hydrogen form resin catalyst, for instance, eliminates the need for an aqueous workup, and the primary byproduct, acetic acid, can potentially be used in subsequent reaction steps. acs.org

| Catalyst | Acylating Agent | Conditions | Yield | Reference |

|---|---|---|---|---|

| ortho-Phosphoric Acid | Acetic Anhydride | 70-80°C, 2-3 hours | 94-95% | acs.orgpatsnap.com |

| Stannic Chloride | Acetyl Chloride | 0°C, Benzene (B151609) solvent | 79-83% | orgsyn.org |

| Hβ Zeolite | Acetic Anhydride | 60°C | 98.6% | |

| Amberlyst 15 Resin | Acetic Anhydride | 40°C, 21 hours | >95% | acs.org |

| Molecular Sieve | Acetyl Chloride | 95°C, 10 hours, Xylene solvent | Not specified | google.com |

A key advantage of modern catalytic systems is the ability to recycle the catalyst, which significantly reduces production costs and waste. patsnap.com In the solvent-free method utilizing a catalyst like phosphoric acid, the remaining reactor bottoms after product distillation can be directly used in the next reaction batch without the need to add fresh catalyst. patsnap.comgoogle.com This strategy achieves a "non-waste-emission" process, contributing to the green production of 2-acetylthiophene. google.com Similarly, solid catalysts such as the Amberlyst 15 resin can be simply filtered from the reaction mixture after cooling and reused in subsequent acylation reactions without further processing. acs.org Hβ zeolite can also be recovered, regenerated, and reused, providing nearly the same yield as the fresh catalyst.

Industrial and Laboratory-Scale Synthesis Optimization of 2-Acetylthiophene

Oximination of 2-Acetylthiophene

The conversion of 2-acetylthiophene to 2-acetylthiophene O-methyloxime is typically achieved in a two-step sequence. First, 2-acetylthiophene is reacted with a hydroxylamine (B1172632) salt to form the intermediate, 2-acetylthiophene oxime. google.com This reaction is generally carried out by treating 2-acetylthiophene with 1.0-1.2 molar equivalents of hydroxylamine hydrochloride or hydroxylamine sulfate (B86663) in the presence of a base. google.com

The second step is the O-alkylation of the 2-acetylthiophene oxime. google.com To produce the target O-methyloxime, a methylating agent is used. Preferred alkylating agents for this type of transformation include dialkylsulfuric acids, such as dimethylsulfuric acid, and alkyl halides. google.com The reaction is typically conducted in a solvent, with N,N-dimethylformamide (DMF) or its aqueous solution being particularly effective for achieving high yields. google.com The reaction temperature for the O-alkylation is generally maintained between -10°C and 50°C, with a preferred range of 0°C to 35°C. google.com

Conversion to 2-Acetylthiophene Oxime: Reaction Conditions and Yield Optimization

The synthesis of 2-acetylthiophene oxime from 2-acetylthiophene is a foundational step in producing this compound. This oximation reaction is typically achieved by reacting 2-acetylthiophene with a hydroxylamine salt, such as hydroxylamine hydrochloride or sulfate. google.com For optimal conversion, the molar ratio of the hydroxylamine salt to 2-acetylthiophene is generally maintained between 0.5 to 1.5, with a preferred range of 1.0 to 1.2 moles per mole of the starting ketone. google.com

The reaction is typically conducted at temperatures ranging from 50°C to 100°C, with a more favorable window between 70°C and 90°C to ensure a practical reaction rate. google.com The duration of the reaction generally falls within a 5 to 10-hour timeframe. google.com A significant optimization technique involves adjusting the pH of the reaction mixture. By maintaining the pH between 2 and 6 using a carboxylic acid, such as acetic acid or propionic acid, the reaction time can be reduced by approximately 1 to 2 hours while achieving comparable yields. google.com

Upon completion, the 2-acetylthiophene oxime product can be isolated through methods such as solvent distillation or by precipitating the product by adding a large volume of water to the reaction mixture, followed by cooling and filtration. google.com

Table 1: Optimized Reaction Parameters for 2-Acetylthiophene Oxime Synthesis

| Parameter | Range | Preferred Condition | Note |

|---|---|---|---|

| Reactant Ratio | 0.5-1.5 moles of Hydroxylamine salt per mole of 2-Acetylthiophene | 1.0-1.2 moles | Ensures efficient conversion of the ketone. google.com |

| Temperature | 50-100°C | 70-90°C | Balances reaction rate and prevention of side reactions. google.com |

| Reaction Time | 5-10 hours | 3-8 hours (with pH control) | Can be significantly shortened with pH adjustment. google.com |

| pH | 2-6 | 2-6 | Accelerates the oximation reaction. google.com |

Influence of Base and Solvent Systems on Oximination Process

The choice of base and solvent plays a critical role in the oximation of 2-acetylthiophene. The reaction is carried out in the presence of a base to neutralize the acid released from the hydroxylamine salt. Commonly used bases include hydroxides and carbonates of alkali metals or alkaline earth metals, with sodium hydroxide (B78521) being a frequently employed option. google.com The quantity of the base used is typically at least equivalent to the amount of the hydroxylamine salt to ensure the reaction proceeds efficiently. google.com

The solvent system must be inert to the reaction conditions and capable of dissolving 2-acetylthiophene. google.com Aqueous solutions of water-miscible organic solvents are preferred. Suitable solvent classes and examples include:

Lower aliphatic alcohols: Methanol, ethanol, isopropanol (B130326) google.com

Ethers: Tetrahydrofuran, dioxane google.com

Acid amides: N,N-dimethylformamide (DMF), N,N-dimethylacetamide google.com

Sulfoxides: Dimethylsulfoxide (DMSO) google.com

Among these, N,N-dimethylformamide (DMF) or its aqueous solutions are noted to be particularly effective, often providing higher yields of the desired oxime. google.com The selection of the solvent system directly impacts reactant solubility, reaction rate, and the ease of product isolation.

Table 2: Common Base and Solvent Systems for Oximation

| Component | Examples | Role/Influence |

|---|---|---|

| Base | Sodium Hydroxide, Potassium Carbonate, other alkali/alkaline earth metal hydroxides and carbonates | Neutralizes acid byproduct from hydroxylamine salt. google.comasianpubs.org |

| Solvent | Aqueous solutions of Methanol, Ethanol, N,N-Dimethylformamide (DMF), Dimethylsulfoxide (DMSO) | Dissolves reactants; DMF is noted for yielding better results. google.com |

Stereoselective O-Methylation of 2-Acetylthiophene Oxime

The O-methylation of 2-acetylthiophene oxime is the final step in synthesizing this compound. This reaction involves the alkylation of the oxygen atom of the oxime's hydroxyl group. While aldehydes with different substituents can form stereoisomeric (E/Z) oximes, the subsequent O-methylation generally proceeds to yield the corresponding O-methyloxime ethers. asianpubs.org

Development of O-Alkyloxime Formation Methodologies

Methodologies for O-alkyloxime formation are well-established, typically involving the reaction of an oxime with an alkylating agent in the presence of a base. google.com The oxime acts as a nucleophile, attacking the electrophilic alkylating agent. This process is carried out in a suitable solvent system that facilitates the reaction. The base deprotonates the oxime's hydroxyl group, forming a more reactive oximate anion, which enhances the rate of alkylation. nih.gov Common bases for this purpose include hydroxides, hydrides, carbonates, and alkoxides of alkali metals like sodium or potassium. google.com

Investigation of Methylating Agents and Reaction Parameters

A variety of methylating agents can be employed for the O-methylation of 2-acetylthiophene oxime. The selection depends on factors like reactivity, cost, and safety. Common agents include dialkyl sulfates and alkyl halides. google.com

Dialkyl Sulfates: Dimethyl sulfate is a potent and common methylating agent. google.comeurekaselect.com

Alkyl Halides: Methyl iodide is another effective agent for this transformation. eurekaselect.comreddit.com

Other Agents: Dimethyl carbonate (DMC) is considered a greener and safer alternative to traditional methylating agents. eurekaselect.comresearchgate.net

The amount of the methylating agent is typically in the range of 0.5 to 2.0 moles per mole of the oxime, with a preference for a slight excess, around 1.0 to 1.2 moles, to drive the reaction to completion. google.com

Table 3: Selected Methylating Agents for O-Methylation of Oximes

| Methylating Agent | Formula | Typical Base | Notes |

|---|---|---|---|

| Dimethyl Sulfate | (CH₃)₂SO₄ | Sodium Hydroxide, Potassium Carbonate | Highly effective but toxic. google.comeurekaselect.com |

| Methyl Iodide | CH₃I | Sodium Hydride, Potassium Hydroxide | Reactive and commonly used. eurekaselect.comreddit.com |

| Dimethyl Carbonate | (CH₃O)₂CO | Potassium Carbonate | Considered a green methylating agent. eurekaselect.comresearchgate.netresearchgate.net |

Solvent Effects and Temperature Control in O-Methylation

Temperature and solvent choice are crucial parameters for controlling the O-methylation reaction. The reaction temperature is generally kept lower than in the initial oximation step, typically ranging from -10°C to 50°C. google.com A preferred range is between 0°C and 35°C, with an optimal window often cited as 5°C to 20°C to minimize side reactions and ensure high product yield. google.com

The solvent system for O-methylation should be inert and capable of dissolving the oxime salt. Similar to the oximation step, solvents such as N,N-dimethylformamide (DMF), dimethylsulfoxide (DMSO), and lower aliphatic alcohols are used. google.com DMF and its aqueous solutions are particularly preferred as they have been shown to provide higher yields of the final 2-(α-alkoxyimino)ethylthiophene product. google.com A study on the synthesis of oxime ethers highlighted a "super base" system using pulverized potassium hydroxide in DMSO, which allows the reaction to proceed efficiently at room temperature. nih.gov

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact and improve safety. sphinxsai.comrjpn.org

Waste Prevention: Traditional methods can generate significant waste from solvents and reagents. rjpn.orgacs.org Alternative methods, such as solvent-free grinding for the oximation step or using catalytic systems, can minimize waste generation. asianpubs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orggreenchemistry-toolkit.org The efficiency of the oximation and methylation reactions is critical in this regard.

Less Hazardous Chemical Syntheses: Some conventional methylating agents, like dimethyl sulfate and methyl iodide, are highly toxic. acs.org The use of greener alternatives such as dimethyl carbonate (DMC) is a key principle. researchgate.netresearchgate.net DMC is less hazardous and produces benign byproducts. researchgate.net

Safer Solvents and Auxiliaries: The use of large volumes of organic solvents like DMF poses environmental and health concerns. sphinxsai.comacs.org Research into using water as a solvent, or developing solvent-free reaction conditions, aligns with this principle. asianpubs.org

Design for Energy Efficiency: The oximation and methylation steps often require heating or cooling. google.com Developing synthetic routes that can be conducted at ambient temperature and pressure significantly reduces energy requirements. acs.org For instance, using a super base like KOH in DMSO for O-alkylation can allow the reaction to proceed at room temperature, making it more energy-efficient. nih.gov

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org While the described synthesis primarily uses stoichiometric amounts of base, exploring catalytic approaches could further enhance its green profile.

Application of Sonochemical Methods for Enhanced Reactivity and Yield

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for enhancing reaction rates, improving yields, and promoting greener chemical processes. The formation of oximes and their derivatives can be significantly accelerated under ultrasonic irradiation due to the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones, leading to the formation of highly reactive species.

Research into the ultrasound-assisted synthesis of related thiophene derivatives, such as thiophene chalcones, has demonstrated marked improvements over conventional methods. researchgate.net For instance, the synthesis of 5-bromo-thiophene containing chalcones using lithium hydroxide monohydrate (LiOH·H₂O) as a catalyst under ultrasonic irradiation resulted in good yields with significantly reduced reaction times. researchgate.net These findings suggest that the synthesis of this compound from 2-acetylthiophene and methoxyamine could similarly benefit from sonochemical methods. The ultrasound-assisted approach often allows for milder reaction conditions, reducing the potential for side reactions and decomposition of sensitive products. researchgate.netnih.gov

The primary advantages of employing ultrasound include:

Reduced Reaction Times: Cavitational collapse accelerates mass transfer and energy input, drastically shortening the time required to reach completion. worldwidejournals.com

Increased Yields: Enhanced reactivity often translates to higher conversion of reactants and improved product yields. nih.gov

Milder Conditions: Reactions can often be conducted at lower temperatures, which is beneficial for thermally sensitive compounds and reduces energy consumption.

Green Chemistry Alignment: Shorter reaction times and improved efficiency contribute to a more environmentally friendly process. worldwidejournals.comeurekaselect.com

| Reaction Step | Method | Catalyst | Time | Yield | Reference |

| Chalcone (B49325) Synthesis | Conventional Heating | LiOH·H₂O | 3-4 hours | 70-85% | researchgate.net |

| Chalcone Synthesis | Ultrasound Irradiation | LiOH·H₂O | 20-30 min | 82-94% | researchgate.net |

| Pyrimidine Synthesis | Conventional Heating | Various | 4-6 hours | 55-78% | nih.gov |

| Pyrimidine Synthesis | Ultrasound Irradiation | Various | 15-30 min | 80-92% | nih.gov |

This table presents comparative data for the synthesis of related heterocyclic compounds, illustrating the typical enhancements observed with sonochemical methods.

Exploration of Eco-Friendly Solvents and Sustainable Catalysis

In line with the principles of green chemistry, significant effort has been directed towards replacing hazardous organic solvents and developing sustainable catalytic systems for organic synthesis. researchgate.netunimi.it

Eco-Friendly Solvents: The synthesis of thiophene derivatives and oximes has been explored in various non-traditional, greener solvent systems. rsc.org Alternatives to volatile and toxic solvents like benzene or chlorinated hydrocarbons include:

Water: An effective medium for certain reactions, especially when using specific catalysts. ijprajournal.com

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors with a melting point lower than the individual components. They are often biodegradable, non-toxic, and have low vapor pressure.

Ionic Liquids (ILs): Salts with low melting points that can act as both solvent and catalyst, often with high thermal stability and potential for recyclability. rsc.org

Solvent-Free Conditions: "Grindstone chemistry," or solid-state grinding of reactants, eliminates the need for any solvent, thereby reducing waste and simplifying work-up procedures. nih.gov This method has been successfully applied to the synthesis of various oximes in excellent yields using catalysts like bismuth(III) oxide (Bi₂O₃). nih.gov

Sustainable Catalysis: The choice of catalyst is pivotal for a sustainable synthetic process. For the initial acylation of thiophene, traditional Lewis acids like stannic chloride (SnCl₄) or aluminum chloride (AlCl₃) are effective but generate significant waste. orgsyn.orgwikipedia.org Greener alternatives that have been investigated include:

Solid Acid Catalysts: Zeolites and molecular sieves can be used, offering advantages like easy separation from the reaction mixture and potential for regeneration and reuse. google.com

Reusable Catalysts: Patents describe methods where the catalyst can be recycled within the reaction process, reducing costs and waste. patsnap.comgoogle.com

Natural Acid Catalysts: For the oximation step, aqueous extracts from natural sources like Vitis lanata or Citrus limetta (lime) juice have been used as environmentally benign acid catalysts. ijprajournal.com

| Solvent/Catalyst Type | Examples | Advantages | Reference |

| Eco-Friendly Solvents | Water, 2-MeTHF, Cyclopentyl methyl ether (CPME) | Reduced toxicity, biodegradability, derived from renewable resources | ijprajournal.comsigmaaldrich.comacs.org |

| Solvent-Free | Grindstone Chemistry | Eliminates solvent waste, simple work-up, high efficiency | nih.gov |

| Sustainable Catalysts | Molecular Sieves, Natural Acids (e.g., citric acid), Bi₂O₃ | Reusability, low toxicity, mild reaction conditions, biodegradability | ijprajournal.comnih.govgoogle.com |

Comprehensive Synthetic Route Optimization and Scalability Research

Moving from a laboratory-scale procedure to a large-scale industrial process requires rigorous optimization of the entire synthetic route. This involves ensuring high purity, process robustness, and effective management of byproducts and impurities.

Strategic Design for High Purity and Process Robustness

A robust synthetic process consistently delivers a product of high purity despite minor variations in reaction parameters. For this compound, this begins with the synthesis of its precursor, 2-acetylthiophene.

The Friedel-Crafts acylation of thiophene with acetyl chloride or acetic anhydride is the primary route to 2-acetylthiophene. wikipedia.orgmdpi.com To ensure high regioselectivity for the 2-position and minimize the formation of the 3-acetylthiophene (B72516) isomer, the choice of catalyst and reaction conditions is critical. Stannic chloride in a solvent like benzene has been shown to be highly effective. orgsyn.org Process optimization focuses on:

Reactant Stoichiometry: Using a precise molar ratio of thiophene to the acylating agent (often 1:1 to 1:1.1) maximizes conversion while minimizing unreacted starting materials. google.com

Temperature Control: Maintaining a specific temperature range (e.g., 70-80°C) is crucial for controlling the reaction rate and preventing side reactions. google.com

Purification Methods: High-purity 2-acetylthiophene (e.g., >99.5%) can be obtained through direct rectification or vacuum distillation, which effectively removes unreacted starting materials, the catalyst, and any isomeric byproducts. patsnap.comgoogle.com

The subsequent oximation step must also be optimized. The reaction of 2-acetylthiophene with methoxyamine hydrochloride is typically straightforward. A robust process would involve controlled pH, temperature, and an efficient work-up procedure to isolate the this compound in high purity.

Management and Control of Impurity Profiles within the Synthetic Cascade

Controlling the formation of impurities throughout the synthesis is essential for achieving a high-quality final product. A thorough understanding of the potential byproducts at each stage allows for the implementation of effective control strategies.

Step 1: Acylation of Thiophene

Key Impurity: 3-acetylthiophene. Its formation is minimized by using regioselective catalysts (e.g., SnCl₄) and optimized reaction conditions.

Control Strategy: Careful selection of the catalyst and strict temperature control. The significant difference in boiling points between 2-acetylthiophene and 3-acetylthiophene allows for efficient separation via fractional distillation.

Step 2: Oximation of 2-acetylthiophene

Key Impurity: Unreacted 2-acetylthiophene.

Control Strategy: Driving the reaction to completion by using a slight excess of the oximating agent (methoxyamine hydrochloride) and allowing for sufficient reaction time. The purity can be monitored by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Potential Isomers: The resulting oxime ether can exist as (E) and (Z) isomers. While often not separated, their relative ratio can be influenced by reaction conditions (solvent, temperature, pH). For applications requiring a specific isomer, chromatographic separation methods would be necessary.

By implementing these control measures, a synthetic cascade can be designed to produce this compound with a consistently high purity profile suitable for further applications.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Acetylthiophene O Methyloxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei like ¹H, ¹³C, and ¹⁵N.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Chemical Environment

While specific, experimentally derived ¹H NMR data for 2-Acetylthiophene (B1664040) O-methyloxime is not extensively documented in readily available literature, the expected proton signals can be predicted based on its structure. The molecule contains distinct proton environments: the three protons on the thiophene (B33073) ring, the methyl protons adjacent to the imine carbon, and the methoxy (B1213986) protons of the oxime ether.

The three aromatic protons on the thiophene ring would appear as multiplets in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic system. Their specific shifts and coupling patterns (doublet of doublets) would depend on their position relative to the sulfur atom and the acetyl oxime substituent. The methyl group attached to the C=N bond is expected to produce a singlet at approximately 2.0-2.5 ppm. The O-methyl group protons are also anticipated to appear as a distinct singlet, typically further downfield than a standard ether, around 3.8-4.2 ppm, due to the influence of the adjacent C=N double bond.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Acetylthiophene O-methyloxime

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Thiophene-H | 7.0 - 8.0 | Multiplet (m) |

| C-CH₃ | 2.0 - 2.5 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework

A ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, distinct signals are expected for each of the eight carbon atoms. The thiophene ring would show four signals in the aromatic region (approximately 120-145 ppm). The carbon of the C=N bond would be significantly deshielded, appearing far downfield (typically >150 ppm). The acetyl methyl carbon would resonate in the aliphatic region (around 10-20 ppm), while the O-methyl carbon would appear around 60-65 ppm. The quaternary carbon of the thiophene ring to which the substituent is attached would also be found in the aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N | > 150 |

| Thiophene-C (quaternary) | 135 - 145 |

| Thiophene-CH | 120 - 135 |

| O-CH₃ | 60 - 65 |

Advanced and Multi-dimensional NMR Techniques (e.g., ¹⁵N NMR, COSY, HSQC)

Advanced NMR techniques are invaluable for unambiguously assigning proton and carbon signals and confirming the molecular structure.

¹⁵N NMR Spectroscopy : This technique directly probes the nitrogen nucleus. For oxime ethers, the ¹⁵N chemical shift is highly characteristic. Studies on related isatin (B1672199) oxime ethers show that the nitrogen atom in the C=N-O-R linkage typically resonates in the range of 22-28 ppm. nih.gov This distinct range helps to confirm the presence and electronic environment of the oxime ether nitrogen.

COSY (Correlation Spectroscopy) : A 2D COSY experiment would reveal proton-proton (¹H-¹H) coupling correlations. For this compound, cross-peaks would be expected between the adjacent protons on the thiophene ring, confirming their connectivity. No cross-peaks would be observed for the methyl and methoxy protons, as they are singlets with no neighboring protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence) : This 2D technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting each thiophene proton signal to its corresponding thiophene carbon signal. It would also definitively link the acetyl methyl proton singlet to its carbon signal and the O-methyl proton singlet to its respective carbon signal, confirming the assignments made from 1D spectra.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

IR spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies. A spectrum of this compound would be expected to display several key absorption bands. A prominent band for the C=N (imine) stretch is anticipated around 1620-1680 cm⁻¹. The N-O stretching vibration of the oxime ether typically appears in the 930-960 cm⁻¹ region. Vibrations associated with the thiophene ring, including aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1400-1500 cm⁻¹), would also be present.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Thiophene Ring | Aromatic C-H Stretch | ~3100 |

| Methyl Groups | Aliphatic C-H Stretch | 2850 - 3000 |

| Imine | C=N Stretch | 1620 - 1680 |

| Thiophene Ring | Aromatic C=C Stretch | 1400 - 1500 |

| Oxime Ether | N-O Stretch | 930 - 960 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In a study identifying compounds from plant extracts via Gas Chromatography-Mass Spectrometry (GC-MS), this compound was detected. nih.gov This confirms its existence and allows for the determination of its molecular ion peak. The molecular formula is C₇H₉NOS, giving a molecular weight of approximately 155.22 g/mol .

The mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 155. Upon ionization, the molecule would fragment in a predictable manner. Common fragmentation pathways would likely include the loss of the methoxy group (•OCH₃, 31 mass units) to give a fragment at m/z = 124, or cleavage of the N-O bond. Another expected fragmentation is the loss of a methyl radical (•CH₃, 15 mass units) from the acetyl position.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Identity |

|---|---|---|

| [M]⁺ | 155 | Molecular Ion |

| [M - CH₃]⁺ | 140 | Loss of methyl radical |

Microwave Spectroscopy for Gas-Phase Conformational Analysis

Microwave spectroscopy is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase by measuring the transitions between rotational energy levels. This analysis yields highly accurate rotational constants, which are directly related to the molecule's moments of inertia and, therefore, its geometry.

While microwave spectroscopy has been successfully applied to related thiophene derivatives to study their conformational preferences, specific experimental data for this compound is not available in the surveyed literature. rsc.org Such an analysis could, in principle, determine the preferred orientation (conformation) of the O-methyloxime substituent relative to the thiophene ring and resolve the E/Z isomerism around the C=N double bond in the gas phase.

Identification of Conformers and Their Relative Stabilities

The conformational landscape of 2-acetylthiophene is defined by the orientation of the acetyl group relative to the thiophene ring. Two primary planar conformers, syn and anti, are observed. These conformers are distinguished by the dihedral angle between the S–C bond of the thiophene ring and the C=O bond of the acetyl group.

Microwave spectroscopy has been a pivotal technique in identifying and characterizing these conformers. Studies have shown that the syn-conformer, where the carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring, is the more stable of the two. The energy difference between the syn and anti conformers has been experimentally determined, providing crucial data for understanding the intramolecular forces that govern the molecule's preferred geometry.

Table 1: Conformational Properties of 2-Acetylthiophene

| Property | syn-conformer | anti-conformer |

|---|---|---|

| Relative Stability | More stable | Less stable |

| Orientation | C=O bond is syn to the S-C2 bond | C=O bond is anti to the S-C2 bond |

Determination of Semi-Experimental Equilibrium Structures

Precisely determining the molecular structure of 2-acetylthiophene requires a sophisticated approach that combines experimental data from rotational spectroscopy with high-level quantum chemical calculations. This method, known as the semi-experimental equilibrium structure (rₑˢᵉ) determination, provides one of the most accurate representations of a molecule's geometry in the gas phase.

For 2-acetylthiophene, the rotational spectra of the parent molecule and its various isotopologues (containing isotopes such as ³⁴S and ¹³C) are measured with high resolution using techniques like Fourier transform microwave spectroscopy. The experimentally derived rotational constants are then corrected for vibrational effects using computed vibration-rotation interaction constants. This process yields the equilibrium rotational constants, which are then used in a least-squares fit to determine the precise bond lengths and angles of the molecule. This combined approach has been successfully applied to determine the structure of 2-acetylthiophene and related molecules like 2-methylthiophene. google.com

Analysis of Internal Rotation and Hindered Barrier Dynamics

The methyl group of the acetyl moiety in 2-acetylthiophene is not static; it undergoes internal rotation. This rotation is not free but is hindered by a potential energy barrier. The height of this barrier is a sensitive probe of the electronic and steric environment within the molecule.

In the rotational spectrum of 2-acetylthiophene, the internal rotation of the methyl group causes a splitting of the rotational lines into A and E torsional states. By analyzing these splittings, the barrier height hindering the methyl group's rotation can be accurately determined. For the two conformers of 2-acetylthiophene, distinct barrier heights have been measured, reflecting the different steric and electronic interactions in the syn and anti orientations.

Table 2: Internal Rotation Barrier Heights for 2-Acetylthiophene Conformers

| Conformer | Hindered Barrier Height (cm⁻¹) |

|---|---|

| syn-conformer | 330.187(35) |

These values provide quantitative insight into the forces at play within the molecule and serve as important benchmarks for theoretical models.

X-ray Crystallography for Solid-State Molecular Architecture (Relevant for related oximes and complexes)

Furthermore, single-crystal X-ray diffraction has been employed to confirm the structures of more complex molecules synthesized from 2-acetylthiophene, such as thiophene-appended pyrazoles. biocrick.com These studies reveal how the thiophene moiety is oriented within the larger molecular framework and how intermolecular forces, such as hydrogen bonds and π-π stacking, dictate the crystal packing. In other substituted thiophene derivatives, C-H···O, C-H···F, and N-H···O hydrogen bonds, as well as C-H···π interactions, have been observed to build the supramolecular architecture. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This method is crucial for verifying the empirical formula of a newly synthesized compound, ensuring its purity and confirming its identity.

The technique typically involves combusting a small, precisely weighed sample of the compound at high temperatures. The resulting combustion products (e.g., CO₂, H₂O, N₂) are collected and quantified, allowing for the calculation of the percentage of each element in the original sample.

For any given compound, the theoretical elemental composition can be calculated from its molecular formula. A comparison between the experimentally measured percentages and the theoretical values provides a confirmation of the compound's identity. For example, the synthesis of 2-acetylthiophene-2-thenoylhydrazone was verified by comparing the found elemental composition (C, 52.4%; H, 3.9%; N, 11.1%) with the required values (C, 52.8%; H, 4.0%; N, 11.2%). ias.ac.in

Table 3: Theoretical Elemental Composition of Thiophene Derivatives

| Compound Name | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | % Oxygen | % Sulfur |

|---|---|---|---|---|---|---|

| 2-Acetylthiophene | C₆H₆OS | 57.12 | 4.79 | 0.00 | 12.68 | 25.41 |

| This compound | C₇H₉NOS | 53.48 | 5.77 | 8.91 | 10.18 | 20.40 |

Theoretical Chemistry and Computational Modeling Studies of 2 Acetylthiophene O Methyloxime

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic structure and energetic properties of molecules. For 2-Acetylthiophene (B1664040) O-methyloxime, these calculations are crucial for understanding its fundamental characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for determining the optimized molecular geometry and electronic properties of compounds like 2-Acetylthiophene O-methyloxime.

Theoretical studies on related molecules, such as other thiophene (B33073) derivatives and oximes, have successfully employed DFT methods like B3LYP with basis sets such as 6-31+G(d,p) to obtain reliable geometric and electronic data. nih.govresearchgate.net For this compound, DFT calculations would begin with the construction of an initial 3D structure, which is then optimized to find the lowest energy conformation. This process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles.

Furthermore, DFT provides insights into the electronic properties by calculating the distribution of electron density. This can be visualized through various means, such as molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative electrostatic potential and are useful for predicting sites of electrophilic and nucleophilic attack. biointerfaceresearch.com Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a standard output of DFT calculations. The energies and shapes of these orbitals are fundamental to understanding the molecule's reactivity and its electronic transitions. nih.govbiointerfaceresearch.com

Natural Bond Orbital (NBO) analysis is another valuable tool used in conjunction with DFT. It allows for the study of charge delocalization and hyperconjugative interactions within the molecule, providing a deeper understanding of its stability. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results for structure validation. DFT methods are widely used to calculate vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

For instance, the vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes. nih.govresearchgate.net Studies on similar oxime isomers have demonstrated the utility of methods like M06-2X/aug-cc-pVDZ for simulating IR spectra to distinguish between different isomers. monash.edu

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with a good degree of accuracy using DFT. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The calculated chemical shifts for the different nuclei in this compound would be instrumental in assigning the signals in its experimental NMR spectra and confirming its structural features.

Conformational Energy Landscapes and Isomeric Stability

This compound can exist as different stereoisomers, primarily the E and Z isomers with respect to the C=N double bond. The orientation of the thiophene ring relative to the oxime moiety also gives rise to different conformers. Understanding the relative stabilities of these isomers and conformers is crucial.

Quantum chemical calculations are essential for exploring the conformational energy landscape. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped out. This allows for the identification of the global minimum energy structure and other low-energy conformers.

Studies on related oximes have shown that DFT calculations can accurately predict the relative stabilities of E and Z isomers. nih.govuv.mx For this compound, the relative energies of the E and Z isomers, as well as different rotational conformers, can be determined. These calculations can also elucidate the energy barriers for interconversion between different conformers. High-level ab initio methods, such as G2 and G3, have been used to determine the thermodynamic stability of related compounds like 2- and 3-acetylthiophene (B72516), and similar approaches could be applied to the oxime derivative. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and interactions with other molecules.

For this compound, MD simulations could be employed to study its conformational dynamics in different solvent environments. This would provide a more realistic picture of its behavior in solution compared to the gas-phase calculations typically performed with DFT. Ab initio molecular dynamics studies on thiophene have revealed complex relaxation pathways, and similar investigations could be applied to its derivatives. rsc.org

MD simulations are also valuable for studying the interactions of this compound with biological macromolecules or materials. For example, simulations could be used to investigate its transport through membranes or its binding to a target protein. researchgate.net

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity. This is a key aspect of drug discovery and materials science.

For this compound, SAR studies would involve synthesizing and testing a series of related compounds to identify the structural features that are important for a particular activity. For example, studies on thiophene derivatives containing an oxime moiety have explored their anti-inflammatory properties, highlighting the importance of the oxime group in modulating activity. nih.gov By systematically modifying the thiophene ring, the acetyl group, and the O-methyl group of the oxime, a SAR model could be developed to guide the design of more potent or selective compounds.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor protein. It is a powerful tool for understanding ligand-target interactions and for virtual screening of potential drug candidates.

If this compound is being investigated for a specific biological application, molecular docking studies would be essential. These studies would involve docking the 3D structure of the molecule into the binding site of the target protein. The docking algorithm would then predict the most likely binding pose and estimate the binding affinity.

For example, if the target were a specific enzyme, docking could reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the amino acid residues in the active site. Studies on other thiophene-based oximes have successfully used molecular docking to rationalize their interactions with biological targets like cholinesterases. nih.gov

Below is a hypothetical data table illustrating the kind of information that could be generated from molecular docking studies of this compound against a hypothetical protein target.

| Parameter | Value |

| Target Protein | Hypothetical Kinase XYZ |

| PDB ID | N/A (Hypothetical) |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Binding Pose | The thiophene ring is predicted to form a π-π stacking interaction with a phenylalanine residue, while the oxime oxygen acts as a hydrogen bond acceptor with a lysine (B10760008) residue in the active site. |

| Key Interacting Residues | Phe123, Lys45, Val78 |

Quantitative Structure-Activity Relationship (QSAR) Derivations (in vitro context)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR models could be developed to predict its potential efficacy in various in vitro assays, such as antifungal or anticancer screenings.

General Approach:

A typical QSAR study for a series of thiophene oxime ethers, including this compound, would involve the following steps:

Data Set Selection: A series of structurally related thiophene oxime ether derivatives with experimentally determined in vitro biological activities (e.g., IC₅₀ or EC₅₀ values) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure and are categorized as:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are crucial for understanding how the molecule interacts with biological receptors. nih.gov

Steric Descriptors: Including molecular weight, volume, surface area, and specific conformational descriptors.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (log P), which indicates the molecule's lipophilicity.

Topological Descriptors: Which describe the connectivity of atoms within the molecule.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity. nih.govmdpi.com

Model Validation: The predictive power and robustness of the developed QSAR model would be rigorously assessed using internal and external validation techniques.

Hypothetical QSAR Findings for Thiophene Oxime Ethers:

Based on QSAR studies of other heterocyclic compounds, including thiophene derivatives, certain structural features of this compound are expected to be significant for its biological activity. For instance, studies on other thiophene analogs have highlighted the importance of electronic parameters like LUMO energy and dipole moment in modulating anti-inflammatory activity. nih.gov

In the context of antifungal activity, research on other heterocyclic compounds has shown that steric and electronic effects, as well as the energy differences between various conformations, can significantly influence their efficacy. researchgate.net For a series of thiophene derivatives, the introduction of specific substituents on the thiophene ring could be a key factor.

Below is a hypothetical data table illustrating the types of descriptors that would be used in a QSAR study of thiophene oxime ether derivatives.

| Compound Derivative | Biological Activity (e.g., log(1/IC₅₀)) | LUMO Energy (eV) | Dipole Moment (Debye) | logP |

| This compound | (Experimental Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) |

| Derivative A | (Experimental Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) |

| Derivative B | (Experimental Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) |

| Derivative C | (Experimental Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) |

This table would be populated with experimental and calculated data to derive a QSAR equation, which could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

Computational Analysis of Reaction Mechanisms and Energetics

Computational chemistry provides powerful tools to investigate the mechanisms and energetics of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. nih.gov For this compound, computational analysis could elucidate its formation, isomerization, and potential degradation pathways.

Formation of this compound:

The synthesis of this compound typically involves two main steps: the formation of 2-acetylthiophene oxime and its subsequent O-methylation.

Oxime Formation: The reaction of 2-acetylthiophene with hydroxylamine (B1172632) proceeds via nucleophilic addition to the carbonyl group, followed by dehydration. Computational studies could model the reaction pathway, identify the transition states, and calculate the activation energies for each step. The pH of the reaction medium is known to influence the reaction rate, and computational models could help explain this by simulating the reaction under different protonation states of the reactants and intermediates. google.com

O-methylation: The O-alkylation of the oxime is typically carried out using an alkylating agent in the presence of a base. google.com Density Functional Theory (DFT) calculations could be employed to study the reaction mechanism, comparing, for example, an Sₙ2 pathway involving the deprotonated oxime with other possibilities. The calculations would provide the reaction energy profile, including the energies of reactants, intermediates, transition states, and products.

Isomerization:

The oxime ether group can exist as two geometric isomers, (E) and (Z). Computational methods can be used to calculate the relative thermodynamic stabilities of these isomers and the energy barrier for their interconversion. This is crucial as different isomers can exhibit different biological activities. The isomerization process could occur thermally or photochemically, and computational studies can model both pathways.

Hypothetical Energy Profile for a Reaction Step:

The following table provides a conceptual representation of the kind of energetic data that would be generated from a computational study of a reaction involving this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.6 |

| Transition State 2 | +10.8 |

| Products | -12.3 |

This data would be visualized in a reaction coordinate diagram to provide a clear picture of the reaction's feasibility and kinetics.

Advanced Research Applications of 2 Acetylthiophene O Methyloxime As a Chemical Precursor

Role in Heterocyclic Synthesis

The ketone function on 2-acetylthiophene (B1664040) derivatives provides a reactive handle for numerous chemical transformations, making them ideal intermediates for the synthesis of novel heterocyclic compounds. mdpi.com

Synthesis of Novel Thiophene (B33073) Derivatives and Analogues

2-Acetylthiophene is a cornerstone in the synthesis of a variety of thiophene derivatives. mdpi.com One prominent method involves the Vilsmeier-Haack reaction, which can be used to chloroformylate ketones, leading to β-chloroacroleins. These intermediates are then cyclized to produce 5-aryl-2-acetylthiophenes. mdpi.com This multi-step synthesis demonstrates the role of 2-acetylthiophene as a key building block for creating more substituted and complex thiophene analogues. mdpi.com

Another approach involves a one-pot reaction where 2-acetylthiophene, an aldehyde (like 4-pyridine carboxaldehyde), ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) are refluxed to produce complex pyridinone structures containing a thiophene moiety. nih.gov This highlights the compound's utility in multicomponent reactions to efficiently generate diverse heterocyclic systems. nih.gov Furthermore, research has shown the synthesis of various thiophene-2-carboxamide derivatives starting from precursors that can be conceptually linked back to the functionalization of a 2-acetylthiophene core. nih.gov

Table 1: Examples of Synthesized Thiophene Derivatives

| Starting Material | Reagents/Conditions | Product Type | Research Focus | Reference |

|---|---|---|---|---|

| Acetophenone Derivatives | Vilsmeier-Haack (POCl₃, DMF), Na₂S, Chloroacetone | 5-aryl-2-acetylthiophenes | Synthesis of biologically active thiophene analogues | mdpi.com |

| 2-Acetylthiophene | 4-Pyridine carboxaldehyde, Ethyl cyanoacetate, Ammonium acetate, CAN | 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | Synthesis of bipyridine derivatives for cytotoxic activity assessment | nih.gov |

Building Block for Complex Polycyclic and Fused Heterocyclic Scaffolds

The reactivity of 2-acetylthiophene extends to the construction of larger, fused ring systems. Research has demonstrated its use in synthesizing thieno[2,3-b]pyridine (B153569) derivatives, which are of interest for their potential biological activities. researchgate.net The synthesis often involves creating an initial thiophene-containing structure, which then undergoes further cyclization reactions to form the fused polycyclic scaffold. For instance, derivatives of 2-acetylthiophene can be used to create chalcones, which can then act as precursors for pyrazoline rings, effectively fusing a five-membered heterocyclic ring onto the original thiophene-based structure. researchgate.net This strategy allows for the creation of complex molecules with diverse therapeutic potential, including anticancer, antibacterial, and antifungal properties. researchgate.net

Applications in Medicinal Chemistry Research as an Intermediate

2-Acetylthiophene is a frequently used intermediate in the synthesis of compounds for pharmaceutical research. ontosight.aisarex.com Its derivatives are integral to the development of new agents for treating a range of conditions, from bacterial infections to cancer. ontosight.airesearchgate.net

Precursor to N-Substituted Piperazinyl Quinolone Derivatives for Antibacterial Modulation Studies

In the quest for new antibacterial agents, researchers have modified existing antibiotic structures. Quinolones, a major class of antibacterials, have been a key target for such modifications. Studies have shown that introducing a thiophene-containing moiety to the piperazine (B1678402) ring of quinolones can enhance their activity, particularly against Gram-positive bacteria. nih.govnih.gov

Specifically, derivatives such as N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone have been synthesized. nih.gov The synthesis involves using a 2-acetylthiophene-related starting material to create the side chain that is then attached to the piperazinyl part of a quinolone like ciprofloxacin. A related study synthesized N-[2-(thiophen-3-yl)-2-methoxyiminoethyl] derivatives, starting from 3-acetylthiophene (B72516), which showed high inhibition against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Although this specific example uses the 3-isomer, the underlying principle of using an acetylthiophene derivative to create an oxime-containing side chain for attachment to a piperazinyl quinolone is clearly demonstrated. nih.gov The resulting compounds often exhibit improved potency against problematic pathogens like Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

Intermediate in the Design and Synthesis of Anti-Inflammatory Agents (e.g., chalcone (B49325) derivatives from 2-acetylthiophene)

Chalcones, or 1,3-diaryl-2-propen-1-ones, are well-known precursors to flavonoids and possess a wide range of biological activities, including anti-inflammatory properties. researchgate.net 2-Acetylthiophene is a common starting material for synthesizing therapeutic chalcone derivatives. sarex.comresearchgate.netatompharma.co.in

The synthesis is typically achieved through a Claisen-Schmidt condensation reaction, where 2-acetylthiophene is condensed with various aromatic aldehydes in the presence of a strong base like potassium hydroxide (B78521). researchgate.net This reaction is highly versatile, allowing for the creation of a library of chalcone derivatives with different substituents on the aromatic ring. Several of these synthesized chalcones have been screened for anti-inflammatory activity, with some showing moderate to significant effects when compared to standard drugs like aceclofenac. researchgate.net

Table 2: Synthesis of Anti-inflammatory Chalcones from 2-Acetylthiophene

| Reactants | Reaction Type | Product Class | Key Finding | Reference |

|---|

Role in Developing Compounds with Anti-Tumor Activity (e.g., via 2-acetyl thienazine intermediates)

The thiophene scaffold is present in numerous compounds with demonstrated anti-tumor properties. mdpi.com 2-Acetylthiophene serves as a key intermediate in the synthesis of novel compounds investigated for their cytotoxic effects against cancer cell lines. nih.govnih.gov

Chalcone derivatives of 2-acetylthiophene have been a particular focus of anti-cancer research. Studies have shown that chalcones synthesized from 2-acetylthiophene can induce apoptosis (programmed cell death) in various cancer cell lines. nih.govnih.gov For example, a series of six chalcone derivatives were tested on human colon adenocarcinoma (HT-29) cells. The compounds 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (B6355378) and 3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one showed significant cytotoxicity, with the former inducing apoptosis by altering the expression of pro- and anti-apoptotic genes. nih.gov

Another study investigated four different chalcone derivatives of 2-acetylthiophene against human breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov All tested chalcones reduced cell viability in a dose-dependent manner, with IC₅₀ values ranging from 5.52 to 34.23 μM after 48 hours of treatment. These findings suggest that chalcones derived from 2-acetylthiophene are a promising source for the development of new anti-tumor agents. nih.gov While the prompt specifically mentions "thienazine intermediates," the available research strongly highlights the pathway through chalcone derivatives as a primary strategy for developing anti-tumor compounds from 2-acetylthiophene.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 2-Acetylthiophene |

| 2-Acetylthiophene O-methyloxime |

| Thiophene |

| β-chloroacrolein |

| 5-aryl-2-acetylthiophene |

| 4-pyridine carboxaldehyde |

| Ethyl cyanoacetate |

| Ammonium acetate |

| 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile |

| Thiophene-2-carboxamide |

| Thieno[2,3-b]pyridine |

| Pyrazoline |

| N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone |

| Ciprofloxacin |

| N-[2-(thiophen-3-yl)-2-methoxyiminoethyl]piperazinyl quinolone |

| 3-Acetylthiophene |

| Chalcone (1,3-diaryl-2-propen-1-one) |

| Potassium hydroxide |

| Aceclofenac |

| 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one |

| 3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one |

| Tiamonium Iodide |

| Suprofan |

| Stepronin |

| Tenonitrozole |

| Namirotene |

| Cephalothin |

| Acetamide |

| Stannic chloride |

Contribution to Agrochemical Research (as a synthetic intermediate)

While direct applications of this compound in agrochemicals are not extensively documented in readily available literature, the broader class of thiophene derivatives plays a significant role in this sector. Thiophene-containing compounds are utilized as intermediates in the synthesis of various agrochemicals, including pesticides and herbicides. researchgate.neteprajournals.com The thiophene moiety can be a critical component in the molecular scaffold of these active ingredients.

2-Acetylthiophene itself is a key intermediate in the production of various organic compounds, some of which have applications in the agrochemical industry. google.comsarex.com For instance, it is a precursor to thiophene-2-carboxylic acid and thiophene-2-acetic acid, which can be further functionalized to create molecules with desired biological activities. wikipedia.org The introduction of the O-methyloxime group can modify the electronic properties and reactivity of the 2-acetylthiophene core, potentially leading to the development of new agrochemical candidates with enhanced efficacy or novel modes of action. Research in this area often focuses on creating libraries of related compounds to screen for biological activity. eprajournals.com

Utilization in Polymer Materials and Conductive Materials Research

The thiophene ring is a fundamental unit in the field of conductive polymers. dtu.dk Polythiophenes and their derivatives are renowned for their excellent electrochemical activity, environmental stability, and processability, making them crucial materials for electronic and optoelectronic devices. scientific.netnih.gov These polymers have found applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). acs.orgnih.govnumberanalytics.com

2-Acetylthiophene and its derivatives, including this compound, are important starting materials for the synthesis of functionalized thiophene monomers. These monomers can then be polymerized to create polymers with specific, tunable properties. scientific.netgoogle.com The acetyl and O-methyloxime groups can be chemically modified to introduce different functionalities, influencing the resulting polymer's solubility, conductivity, and optical properties. acs.orguh.edu The synthesis of regioregular polythiophenes, where the monomer units are arranged in a consistent head-to-tail fashion, is critical for achieving high electrical conductivity, and the use of well-defined precursors is essential for controlling this regiochemistry. nih.govcmu.edu

Table 1: Applications of Thiophene-Based Polymers

| Application Area | Description | Key Properties |

| Organic Light-Emitting Diodes (OLEDs) | Used as emissive or charge-transporting layers in OLED displays. | Tunable emission colors, high efficiency. |

| Organic Photovoltaics (OPVs) | Act as donor materials in the active layer of solar cells. | Broad absorption spectra, good charge mobility. |

| Organic Field-Effect Transistors (OFETs) | Serve as the semiconducting channel material. | High charge carrier mobility, good on/off ratios. |

| Sensors | Utilized for detecting various chemical and biological species. | High sensitivity and selectivity. |

| Antistatic Coatings | Applied to surfaces to prevent the buildup of static electricity. | Good conductivity, transparency. |

Supramolecular Chemistry and Coordination Compounds Research

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Thiophene derivatives are of great interest in this area due to their ability to participate in π-π stacking and form well-organized assemblies. acs.orgnih.gov

Design and Synthesis of Ligands for Metal Complexation (e.g., Schiff bases from 2-acetylthiophene)

2-Acetylthiophene is a common starting material for the synthesis of Schiff base ligands. jetir.org These ligands are formed by the condensation reaction of 2-acetylthiophene with a primary amine. The resulting Schiff bases can act as multidentate ligands, capable of coordinating with a variety of metal ions to form stable metal complexes. ias.ac.inekb.egresearchgate.netresearchgate.net The catalytic activity and physical properties of these complexes are influenced by the structure of the Schiff base and the nature of the metal ion. ias.ac.in Research has shown that Schiff bases derived from 2-acetylthiophene can form complexes with transition metals such as manganese, cobalt, nickel, copper, and zinc. ekb.egresearchgate.netresearchgate.net These complexes have potential applications in catalysis and material science.

Formation of Supramolecular Assemblies and Host-Guest Systems

Thiophene-containing molecules can self-assemble into highly ordered nanostructures like nanowires and 2-D crystals. acs.orguh.edunih.govelsevierpure.com This self-assembly is driven by intermolecular forces such as π-π stacking and hydrogen bonding. rsc.org The resulting supramolecular structures have unique optical and electronic properties that are dependent on the molecular arrangement. nih.gov

Furthermore, thiophene derivatives can participate in host-guest chemistry, where a "host" molecule encapsulates a "guest" molecule. wikipedia.orgthno.orgnih.gov For example, thiophene-based molecules have been shown to form inclusion complexes with cyclodextrins. wikipedia.org These host-guest systems have applications in areas such as drug delivery and the development of responsive materials. thno.orgnih.govnih.gov Recently, a thiophene-based derivative was used in conjunction with pillar scientific.netarene to create a host-guest system capable of producing white-light emission. researchgate.net

Application in Luminescent Materials Design (via related diketones from 2-acetylthiophene)

Derivatives of 2-acetylthiophene can be used to synthesize β-diketones, which are excellent ligands for lanthanide ions. nih.govrsc.org The resulting lanthanide complexes often exhibit strong luminescence, with the specific emission properties depending on the lanthanide ion and the structure of the diketone ligand. rsc.orgresearchgate.net These luminescent materials have potential applications in lighting, displays, and bio-imaging. The design of novel diketone ligands allows for the fine-tuning of the photophysical properties of the resulting metal complexes. nih.govrsc.orgnih.gov

Emerging Applications in Photochemistry and Electrochemistry Research

The rich electro-optical properties of thiophene derivatives make them prime candidates for research in photochemistry and electrochemistry. uh.edunih.gov The ability to tune their electronic structure through chemical modification allows for the development of materials with specific light-absorbing and charge-transfer characteristics. acs.org

Recent research has explored the use of self-assembled thiophene derivatives as metal-free photocatalysts for hydrogen evolution. rsc.org These materials can absorb visible light and facilitate the production of hydrogen from water, offering a promising avenue for renewable energy technologies. The efficiency of these photocatalysts is highly dependent on their self-assembled structure. rsc.org

In the realm of electrochemistry, the reversible oxidation and reduction of thiophene-based polymers form the basis of their use in batteries and electrochromic devices ("smart" windows). The stability of the thiophene ring under electrochemical cycling is a key advantage in these applications. The continued development of new thiophene-based molecules, including those derived from this compound, is expected to lead to further advancements in these and other emerging technologies.

Q & A

Q. What are the recommended synthetic routes for 2-Acetylthiophene O-methyloxime, and what reaction conditions optimize yield?

The compound is typically synthesized via oximation of 2-acetylthiophene using methyl hydroxylamine hydrochloride under basic conditions (e.g., sodium hydroxide or potassium carbonate). Reaction optimization involves controlling pH (8–10), temperature (room temperature to 60°C), and solvent choice (ethanol or methanol). Post-synthesis purification via column chromatography or recrystallization improves purity. Yield can be monitored using thin-layer chromatography (TLC) or HPLC .

Q. How should researchers safely handle and store this compound in the laboratory?

- Handling: Use in a well-ventilated fume hood with PPE (nitrile gloves, lab coat, safety goggles). Avoid skin/eye contact and inhalation of vapors.

- Storage: Keep in a tightly sealed container away from heat, sparks, and incompatible materials (strong oxidizers, bases, or reducing agents). Store at room temperature in a dry, dark environment .

- Decomposition Risks: Thermal decomposition releases toxic gases (e.g., sulfur oxides, CO). Avoid temperatures above 91°C (flash point) .

Q. What analytical techniques are suitable for characterizing this compound?